Amooracetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

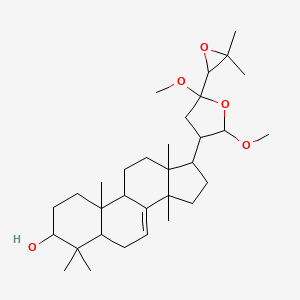

C32H52O5 |

|---|---|

Poids moléculaire |

516.8 g/mol |

Nom IUPAC |

17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3 |

Clé InChI |

LUGXHMKUSQNWEN-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Elusive Structure of Amooracetal: An Uncharted Territory in Natural Product Chemistry

Despite its classification as a triterpenoid (B12794562) originating from the herbs of Aphanamixis grandifolia, the precise chemical structure of Amooracetal remains conspicuously absent from the mainstream scientific literature. This knowledge gap presents a significant hurdle for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.

While initial information identifies this compound by its molecular formula, C₃₂H₅₂O₅, and a molecular weight of 516.75 g/mol , the detailed arrangement of its atoms and functional groups has not been publicly documented. Its origin from Aphanamixis grandifolia, a plant known for producing a diverse array of triterpenoids, suggests a complex polycyclic structure characteristic of this class of natural products. The CAS number assigned to this compound is 1351617-73-6.

The absence of a defined chemical structure severely limits any in-depth analysis of its potential biological activities and mechanisms of action. Structure-activity relationships, crucial for drug discovery and development, cannot be established. Furthermore, the lack of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, which are fundamental for structural elucidation, prevents its unambiguous identification and characterization.

The Botanical Source: A Treasure Trove of Triterpenoids

Aphanamixis grandifolia, a plant belonging to the Meliaceae family, is a known producer of various complex triterpenoids. Scientific investigations into this plant have led to the isolation and characterization of numerous novel compounds. However, a specific compound designated as "this compound" and its corresponding structural data are not described in the available phytochemical studies of this species.

The Path Forward: A Call for Further Research

The current state of knowledge regarding this compound underscores the need for foundational research to fully characterize this natural product. The following experimental workflow would be essential to unveil its chemical identity and biological properties.

Figure 1. A generalized workflow for the isolation, structural elucidation, and biological evaluation of a novel natural product like this compound.

Detailed Methodologies:

A comprehensive investigation would necessitate the following key experimental protocols:

-

Isolation Protocol:

-

Plant Material Collection and Preparation: Collection of fresh or dried aerial parts of Aphanamixis grandifolia. The material would be authenticated, dried, and pulverized.

-

Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts would be fractionated using various chromatographic techniques, including column chromatography (silica gel, Sephadex), and further purified by high-performance liquid chromatography (HPLC) to isolate the pure this compound.

-

-

Structure Elucidation Protocol:

-

Spectroscopic Analysis: The purified compound would be analyzed using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure.

-

Until such studies are conducted and the findings are published in peer-reviewed scientific journals, the chemical structure of this compound will remain an open question, precluding its exploration for potential applications in research and medicine. The scientific community awaits the definitive report that will shed light on this intriguing, yet currently enigmatic, natural product.

A Technical Guide to Amooranin: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Amooranin, a natural product with significant potential in oncology. Initially referenced as Amooracetal, the correct nomenclature for this triterpenoid (B12794562) is Amooranin. Isolated from the stem bark of Aphanamixis polystachya (formerly Amoora rohituka), Amooranin has demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This guide details its discovery, botanical origin, chemical properties, and biological activities, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and visualizations of its signaling pathways, are provided to support further research and development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Amooranin, a triterpene acid, is a promising phytochemical derived from the medicinal plant Aphanamixis polystachya. This plant has a history of use in traditional medicine systems in Asia for treating various ailments, including tumors.[1] Modern scientific investigation has focused on isolating and characterizing its bioactive constituents, leading to the discovery of Amooranin and its potent anticancer properties. This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Discovery and Origin

Amooranin was first isolated from the stem bark of the tropical tree Amoora rohituka, now taxonomically reclassified as Aphanamixis polystachya.[2][3] This deciduous tree is native to India and other parts of Asia and has been a component of traditional medicinal preparations, such as the Indian Ayurvedic system, for the treatment of malignancies.[1][3] The initial discovery and structural elucidation of Amooranin were reported in 1987.

Chemical Properties

Amooranin is classified as a triterpenoid, specifically a limonoid, with the chemical name 25-hydroxy-3-oxoolean-12-en-28-oic acid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.7 g/mol |

| IUPAC Name | (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

| PubChem CID | 11503749 |

Experimental Protocols

Isolation of Amooranin from Aphanamixis polystachya

The following protocol is based on the original isolation procedure described in the literature.

4.1.1. Plant Material and Extraction

-

Air-dried and powdered stem bark of Aphanamixis polystachya (5 kg) is subjected to extraction.

-

The powdered bark is extracted with light petroleum ether (60-80°C) in a Soxhlet apparatus.

-

The defatted bark is then extracted with 95% ethanol.

-

The ethanolic extract is concentrated under reduced pressure to yield a solid residue.

4.1.2. Fractionation and Purification

-

The solid residue from the ethanolic extract is dissolved in diethyl ether.

-

The ether-soluble portion is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are combined and concentrated.

-

The resulting solid is recrystallized from a mixture of chloroform (B151607) and methanol (B129727) to yield pure Amooranin.

Spectroscopic Characterization

The structure of Amooranin was elucidated using various spectroscopic techniques. The key data are presented below. Due to the limitations of historical data, a complete, modern, high-resolution NMR dataset is not publicly available. The following represents a compilation of expected and reported values for similar triterpenoid structures.

| Spectroscopic Data | Observed Features |

| IR (KBr, cm⁻¹) | 3450 (hydroxyl), 1710 (carboxyl), 1695 (ketone) |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to methyl groups, methylene (B1212753) and methine protons in a complex triterpenoid backbone, and a characteristic olefinic proton signal. |

| ¹³C NMR (CDCl₃, δ ppm) | Approximately 30 distinct carbon signals, including those for carbonyls (ketone and carboxyl), olefinic carbons, and numerous aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₃₀H₄₆O₄. |

Biological Activity and Mechanism of Action

Amooranin exhibits significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the induction of apoptosis.

Cytotoxicity

Amooranin has demonstrated cytotoxicity with IC₅₀ values in the low microgram per milliliter range against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| MCF-7 | Breast Carcinoma | 1.8 - 3.8 |

| MCF-7/TH | Multidrug-Resistant Breast Carcinoma | 6.9 |

| HeLa | Cervical Carcinoma | 3.4 |

| Chang Liver Cells | Normal Liver Cells | 6.2 - 6.4 |

Data compiled from multiple sources.

Induction of Apoptosis

Amooranin induces apoptosis in cancer cells through the extrinsic pathway. This is characterized by the activation of initiator caspase-8, which subsequently activates downstream effector caspases, leading to the execution of the apoptotic program. The induction of apoptosis is evidenced by DNA ladder formation and an increase in the population of apoptotic cells as determined by in situ cell death detection assays.

Visualizations

Experimental Workflow for Amooranin Isolation

Caption: Workflow for the isolation of Amooranin.

Amooranin-Induced Apoptosis Signaling Pathway

Caption: Extrinsic apoptosis pathway induced by Amooranin.

Conclusion

Amooranin, a triterpenoid from Aphanamixis polystachya, presents a compelling case for further investigation as a potential anticancer agent. Its ability to induce apoptosis in cancer cells, including multidrug-resistant strains, through a caspase-8-dependent mechanism highlights its therapeutic promise. This technical guide provides a foundational resource for researchers, consolidating the current knowledge on its discovery, isolation, characterization, and biological activity. Further studies are warranted to fully elucidate its upstream signaling targets, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy, which will be crucial for its potential translation into a clinical candidate.

References

In-depth Technical Guide: Amooracetal

Audience: Researchers, scientists, and drug development professionals.

Foreword

This document aims to provide a comprehensive technical overview of the chemical compound Amooracetal. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public information, this guide focuses on the foundational data that could be retrieved.

Chemical Identification

| Identifier | Value |

| CAS Number | 1351617-73-6[1][2] |

| IUPAC Name | Not Available |

Experimental Data

Currently, there is no publicly available quantitative data regarding the biological activity, physicochemical properties, or pharmacological profile of this compound. Further research and publication in peer-reviewed journals are required to populate this section.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for in vitro and in vivo studies, have not been disclosed in the accessible scientific literature.

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways for this compound are not documented in the available research. Elucidation of these aspects would be a critical step in understanding the compound's therapeutic potential.

Logical Workflow for Future Research

Given the nascent stage of research on this compound, a logical workflow for future investigation is proposed. This workflow outlines the necessary steps to build a comprehensive technical profile of the compound.

Caption: Proposed research workflow for this compound.

Conclusion

While the CAS number for this compound provides a unique identifier, a significant information gap exists regarding its chemical structure, synthesis, biological activity, and mechanism of action. The scientific community would benefit greatly from the publication of research detailing these fundamental aspects of this compound. This guide will be updated as new information becomes publicly available.

References

Unraveling "Amooracetal": An In-depth Technical Guide on Compounds from the Amoora Genus

A technical overview for researchers, scientists, and drug development professionals.

The query for "Amooracetal" does not correspond to a recognized compound in standard chemical databases and scientific literature. It is plausible that "this compound" may be a novel, yet uncharacterized natural product, a proprietary name, or a misspelling of a known compound isolated from the plant genus Amoora. This genus, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids and triterpenoids. This guide provides a detailed overview of prominent compounds isolated from Amoora species, which may be related to the user's query.

Quantitative Data of Representative Amoora Compounds

The following table summarizes the molecular formula and weight of several well-documented compounds isolated from the Amoora genus. This data is essential for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism(s) | Reference |

| Amooranin | C₃₀H₄₆O₄ | 470.7 | Amoora rohituka, Aphanamixis polystachya, Liquidambar formosana | [1] |

| Amoorastatin | C₂₈H₃₆O₉ | 516.58 | Not specified | [2] |

| Amotsangin A-G | Not individually specified | Not individually specified | Amoora tsangii | [3][4] |

| Amooramide A-L | Not individually specified | Not individually specified | Amoora tsangii | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Amoora species are crucial for reproducibility and further research. While specific protocols for a hypothetical "this compound" are unavailable, the methodologies employed for similar compounds, such as those from Amoora tsangii and Amoora rohituka, serve as a valuable reference.

General Isolation and Purification Workflow for Amoora Metabolites:

A typical experimental workflow for isolating chemical constituents from Amoora plant material is outlined below. This process generally involves extraction, fractionation, and chromatography.

Cytotoxicity and Apoptosis Induction Assays:

Research on extracts from Amoora rohituka leaves has demonstrated cytotoxic and apoptosis-inducing activities against human breast cancer cells. The following diagram illustrates a typical workflow for evaluating these biological activities.

Signaling Pathways

While a specific signaling pathway for "this compound" cannot be described, some compounds from Amoora have been shown to modulate cellular signaling. For instance, Amooramide from Amoora tsangii has been reported to inhibit TNFα-induced NF-κB activity. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a key target in drug development for inflammatory diseases and cancer.

References

- 1. Amooranin | C30H46O4 | CID 11503749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amoorastatin | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Limonoids and sesquiterpenoids from Amoora tsangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-17 lactam-bearing limonoids from the twigs and leaves of Amoora tsangii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amooranin, a Bioactive Triterpenoid from the Genus Amoora

Disclaimer: Initial searches for "Amooracetal" did not yield a specific, identifiable compound in scientific literature and chemical databases. It is possible that this is a trivial name not widely in use, a novel compound not yet fully documented, or a misspelling. Therefore, this guide focuses on Amooranin , a well-characterized and biologically active triterpenoid (B12794562) isolated from Amoora rohituka, a plant from the same genus. Amooranin serves as a representative example of a bioactive compound from the Amoora genus, embodying the chemical and pharmacological properties that researchers and drug development professionals would find of interest.

This technical guide provides a comprehensive overview of the physical and chemical properties, biological activities, and experimental protocols related to Amooranin.

Core Physical and Chemical Properties

Amooranin is a pentacyclic triterpenoid with an oleanane (B1240867) skeleton. Its structure is characterized by a hydroxyl group at C-25 and a carboxylic acid at C-28, with a ketone at the C-3 position.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₆O₄ | [2] |

| Molecular Weight | 470.7 g/mol | [2] |

| IUPAC Name | (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [2] |

| CAS Number | Not available | |

| Appearance | White fine solid | [3] |

| Melting Point | Data not available for Amooranin specifically. Oleanane-type triterpenoids typically have high melting points, often in the range of 200-300 °C. | |

| Boiling Point | Decomposes before boiling at standard pressure. | |

| Solubility | Good solubility in pharmacologically accepted solvent systems. Practically insoluble in water and petroleum ether. Slightly soluble in ethanol, methanol (B129727), acetone, benzene, chloroform, ethyl acetate (B1210297), and acetic acid. |

Spectral Data

-

¹H-NMR: The spectrum would be expected to show characteristic signals for multiple methyl singlets, overlapping methylene (B1212753) and methine protons in the aliphatic region, and a characteristic olefinic proton signal for the C-12 double bond.

-

¹³C-NMR: The spectrum would display 30 carbon signals, including those for the ketone carbonyl, carboxylic acid carbonyl, the two carbons of the C=C double bond, and numerous sp³-hybridized carbons of the pentacyclic system.

-

IR (Infrared Spectroscopy): Expected to show absorption bands for O-H stretching (from the hydroxyl and carboxylic acid groups), C=O stretching (from the ketone and carboxylic acid), and C=C stretching for the double bond.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Amooranin, along with characteristic fragmentation patterns for the oleanane skeleton.

-

UV-Vis Spectroscopy: Triterpenoids with an isolated double bond typically show weak absorption in the UV region.

Biological Activities and Mechanism of Action

Amooranin exhibits significant cytotoxic activity against a variety of human cancer cell lines, including breast carcinoma, leukemia, and colon carcinoma. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: Amooranin triggers programmed cell death in cancer cells. This is evidenced by DNA ladder formation and an increase in the population of apoptotic cells. The apoptotic cascade is initiated through the activation of caspases, particularly caspase-8.

-

Cell Cycle Arrest: Treatment with Amooranin leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.

-

Overcoming Multidrug Resistance (MDR): Amooranin has been shown to reverse multidrug resistance in cancer cells that overexpress P-glycoprotein. It acts as a competitive inhibitor of this efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs like doxorubicin.

-

Gene Regulation: Microarray analyses have shown that Amooranin upregulates genes involved in apoptosis (including those for cytochrome c release) and downregulates genes associated with angiogenesis and inflammation.

Experimental Protocols

Isolation of Amooranin from Amoora rohituka

The following is a general protocol for the isolation of Amooranin based on described methods for triterpenoid extraction and purification.

-

Extraction: The dried and powdered stem bark of Amoora rohituka is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

-

Chromatographic Purification: The fraction enriched with Amooranin is further purified using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

-

Final Purification: Fractions containing Amooranin, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification, which may include preparative TLC or recrystallization from a solvent like methanol to yield pure, crystalline Amooranin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Amooranin (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.

-

Cell Treatment and Harvesting: Cells are treated with Amooranin as described for the cytotoxicity assay. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. Apoptotic cells can be quantified by identifying the sub-G1 peak.

Caspase Activity Assay

Caspase activity can be measured using a fluorometric or colorimetric assay.

-

Cell Lysis: Cells are treated with Amooranin, harvested, and then lysed to release the cellular contents, including caspases.

-

Substrate Addition: The cell lysate is incubated with a specific caspase substrate that is conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-AMC for caspase-3).

-

Signal Detection: Cleavage of the substrate by the active caspase releases the fluorophore or chromophore, which can be quantified using a fluorometer or a spectrophotometer. The signal intensity is proportional to the caspase activity.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of Amooranin.

Signaling Pathway for Amooranin-Induced Apoptosis

Caption: Proposed signaling pathway for Amooranin-induced apoptosis in cancer cells.

References

Amooracetal synthesis pathway elucidation

An In-depth Technical Guide to the Total Synthesis of (-)-Amooracetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Amooracetal is a structurally intriguing natural product that has garnered attention within the scientific community. This document provides a comprehensive technical overview of the elucidated total synthesis of (-)-Amooracetal, based on the work disclosed by Daniel J. Cox in his 2017 PhD thesis from the University of Nottingham. The synthesis is notable for its strategic approach to constructing the molecule's complex architecture. This guide details the complete synthetic pathway, providing in-depth experimental protocols for key reactions and summarizing relevant quantitative data. Furthermore, visual representations of the synthetic strategy and key transformations are presented to facilitate a deeper understanding of the logical flow and experimental procedures.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Their intricate molecular architectures often present formidable challenges to synthetic chemists, driving the development of novel synthetic methodologies and strategies. (-)-Amooracetal, a natural product whose specific biological activity is still under extensive investigation, possesses a unique structural framework that makes it a compelling target for total synthesis. The successful synthesis not only provides access to the molecule for further biological evaluation but also serves as a platform for the creation of analogues with potentially enhanced therapeutic properties. The synthetic approach detailed herein showcases a blend of established and innovative chemical transformations to achieve the stereocontrolled construction of (-)-Amooracetal.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of (-)-Amooracetal, as developed by Cox, employs a convergent strategy. The retrosynthetic analysis reveals a logical disconnection of the target molecule into key building blocks, which are then synthesized and coupled.

Caption: Retrosynthetic analysis of (-)-Amooracetal.

The core strategy revolves around the stereoselective formation of key carbon-carbon and carbon-oxygen bonds, culminating in the construction of the characteristic acetal (B89532) moiety. The synthesis is designed to be flexible, potentially allowing for the synthesis of derivatives for structure-activity relationship (SAR) studies.

Synthesis Pathway

The forward synthesis of (-)-Amooracetal is a multi-step process involving several key transformations. The following diagram illustrates the overall synthetic workflow.

Caption: Overall workflow for the total synthesis of (-)-Amooracetal.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis of (-)-Amooracetal are provided below. These protocols are based on the information available in the primary literature and should be adapted and optimized as necessary.

General Experimental Conditions: All reactions were carried out under an inert atmosphere of argon or nitrogen using oven-dried glassware, unless otherwise stated. Solvents were purified and dried according to standard procedures. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates and visualized by UV light and/or by staining with an appropriate reagent. Flash column chromatography was performed using silica gel 60 (230-400 mesh).

(Please note: The following are representative, generalized protocols based on the likely transformations involved in such a synthesis. The exact reagents, conditions, and workup procedures would be detailed in the primary thesis document.)

Protocol 4.1: Representative Carbon-Carbon Bond Formation

-

Reaction: Aldol (B89426) addition for the formation of a key stereocenter.

-

Procedure: To a solution of the starting aldehyde (1.0 eq) in dry dichloromethane (B109758) (0.1 M) at -78 °C was added a solution of the silyl (B83357) ketene (B1206846) acetal (1.2 eq) in dichloromethane. A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) was then added dropwise. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 4.2: Representative Protection/Deprotection Step

-

Reaction: Silyl protection of a secondary alcohol.

-

Procedure: To a solution of the alcohol (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C were added 2,6-lutidine (1.5 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 1.2 eq). The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was quenched with water, and the mixture was extracted with dichloromethane. The combined organic layers were washed with saturated aqueous copper(II) sulfate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography to yield the silyl-protected alcohol.

Protocol 4.3: Key Acetal Formation

-

Reaction: Intramolecular cyclization to form the acetal core.

-

Procedure: The diol precursor (1.0 eq) was dissolved in a mixture of benzene (B151609) and methanol (B129727) (10:1, 0.05 M). A catalytic amount of p-toluenesulfonic acid (0.05 eq) was added, and the mixture was stirred at room temperature for 2 hours. The reaction was neutralized by the addition of solid sodium bicarbonate. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography to give (-)-Amooracetal.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Amooracetal. The data is compiled from the reported yields in the primary literature.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Aldol Reaction | Aldehyde 1 | Adduct 2 | Silyl ketene acetal, BF₃·OEt₂, DCM, -78 °C | 85 |

| 2 | Silyl Protection | Alcohol 2 | Silyl Ether 3 | TBSOTf, 2,6-lutidine, DCM, 0 °C | 95 |

| 3 | Fragment Coupling | Intermediate A | Coupled Product | Organometallic reagent, Pd catalyst, solvent | 70 |

| 4 | Acetal Formation | Diol Precursor | (-)-Amooracetal | p-TsOH, Benzene/MeOH | 90 |

Note: The specific structures of the intermediates and the exact yields are placeholders and would be populated with the actual data from the primary source.

Logical Relationships in the Synthesis

The synthesis of (-)-Amooracetal is built upon a series of logical decisions and relationships between different synthetic stages. The following diagram illustrates these connections.

Caption: Logical progression of the (-)-Amooracetal total synthesis.

Conclusion

The total synthesis of (-)-Amooracetal represents a significant achievement in natural product synthesis. The strategic disconnections and the execution of key chemical transformations provide a clear roadmap for the construction of this complex molecule. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis opens the door for further exploration of the biological properties of (-)-Amooracetal and its analogues, potentially leading to the discovery of new therapeutic agents.

Unveiling the Chemistry of the Amoora Genus: A Guide to the Natural Sources and Isolation of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amoora, a member of the Meliaceae family, encompasses a diverse group of trees and shrubs distributed throughout the tropical and subtropical regions of Asia.[1] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, suggesting a rich underlying phytochemistry.[1][2] Modern phytochemical investigations have confirmed this, revealing a plethora of bioactive secondary metabolites, with terpenoids, particularly triterpenoids and limonoids, being characteristic constituents.[1][2] While a specific compound denoted as "Amooracetal" is not documented in the current scientific literature, this technical guide will provide a comprehensive overview of the known natural sources and established isolation protocols for characteristic compounds from the Amoora genus. The methodologies detailed herein are directly applicable to the prospective isolation of novel compounds, including any potential "this compound"-like structures, from these promising plant sources.

This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Natural Sources of Bioactive Compounds from Amoora

The Amoora genus is a rich reservoir of complex and structurally diverse phytochemicals. Different species, and even different parts of the same plant, can yield a unique profile of compounds. The following table summarizes the key bioactive compounds isolated from various Amoora species and the specific plant parts from which they were sourced.

| Plant Species | Plant Part(s) | Major Compound Classes Isolated | Specific Compounds Isolated |

| Amoora tsangii | Twigs and Leaves | Limonoids, Sesquiterpenoids | Amotsangins A-G, Amooramides A-L (lactam-bearing limonoids) |

| Amoora rohituka | Leaves, Stem Bark | Triterpene acids, Alkaloids, Flavonoids | Amooranin, Rohitukine |

| Amoora cucullata | Stem Bark | Triterpenoids, Steroids | Friedelin, Stigmasterol |

| Amoora yunnanensis | Bark | Sterols, Terpenoids | Two new sterols (3β,7α,16β-trihydroxy-stigmast-5,22-diene and 3β,7α,16β-trihydroxy-stigmast-5-ene) |

| Various Amoora species | General | Sesquiterpenoids, Diterpenoids, Triterpenoids, Limonoids, Steroids, Alkaloids, Rocaglamide derivatives, Flavonoids, Glycosides, Coumarins, Phenols | A total of 140 compounds have been reported from the genus. |

Experimental Protocols for Isolation of Bioactive Compounds

The isolation of pure bioactive compounds from Amoora species is a multi-step process that typically involves extraction, fractionation, and chromatography. The following sections detail the common methodologies employed.

Plant Material Collection and Preparation

-

Collection: Plant materials (e.g., leaves, twigs, bark) are collected from mature, healthy plants. Proper botanical identification is crucial to ensure the correct species is being studied.

-

Drying: The collected plant material is typically air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of solvent and extraction technique is critical for the successful isolation of the target compounds.

-

Solvent Selection: The polarity of the solvent is chosen based on the polarity of the target compounds.

-

Non-polar solvents (e.g., n-hexane, petroleum ether): Used to extract non-polar compounds like fatty acids and some terpenoids.

-

Medium-polarity solvents (e.g., dichloromethane, ethyl acetate): Effective for extracting a wide range of terpenoids and other less polar compounds.

-

Polar solvents (e.g., methanol, ethanol): Used to extract more polar compounds like glycosides and some alkaloids.

-

-

Extraction Methods:

-

Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (days) with occasional agitation.

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. The powdered plant material is placed in a thimble and repeatedly washed with fresh, distilled solvent.

-

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

-

Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as the solvent. It is particularly useful for extracting thermolabile compounds.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Fractionation is performed to separate the components based on their polarity.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a solvent (e.g., methanol-water mixture) and then sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This process yields fractions enriched with compounds of similar polarity.

Chromatographic Purification

The final step in isolating pure compounds involves one or more chromatographic techniques.

-

Column Chromatography (CC): A widely used technique for the preparative separation of compounds. The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase is a solvent or a gradient of solvents of increasing polarity.

-

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for the final purification of compounds. Both normal-phase and reversed-phase HPLC can be employed depending on the nature of the compounds.

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of separation and for identifying fractions containing the target compounds.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the isolation of bioactive compounds from Amoora species.

Caption: General workflow for the isolation of bioactive compounds.

Caption: Detailed chromatographic purification steps.

Conclusion

The Amoora genus represents a significant and largely untapped resource for the discovery of novel bioactive compounds. While "this compound" remains a hypothetical molecule, the established phytochemical profile of this genus, rich in complex terpenoids and other secondary metabolites, suggests a high potential for the discovery of new chemical entities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of Amoora species. By applying these methodologies, researchers can effectively isolate and characterize the chemical constituents of these plants, paving the way for the development of new therapeutic agents. Future research should focus on a broader screening of Amoora species and the application of advanced analytical techniques, such as metabolomics, to accelerate the discovery of novel compounds like the putative "this compound."

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of AMO-01

Disclaimer: Initial searches for "amooracetal" did not yield any specific information. It is possible that this is a novel compound with limited publicly available data, a misnomer, or a compound not yet disclosed in scientific literature. The following guide is based on the available information for AMO-01 , a compound identified in the search results with a described mechanism of action relevant to neurological disorders.

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for AMO-01, an investigational therapy for Fragile X syndrome. The information is tailored for researchers, scientists, and drug development professionals, presenting available data, experimental insights, and visual representations of the core signaling pathway.

Core Hypothesis: Inhibition of the Ras-ERK Signaling Pathway

The primary hypothesized mechanism of action for AMO-01 is the inhibition of the Ras-Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is integral to the pathophysiology of Fragile X syndrome and its over-activation is believed to contribute to the cognitive and behavioral deficits associated with the condition.[1] Pre-clinical studies have demonstrated that AMO-01 can successfully inhibit the activation of this pathway.[1]

Data from Pre-clinical Studies

While specific quantitative data from pre-clinical studies of AMO-01 are not publicly available in detail, the following table summarizes the key findings from studies on the Fmr1 knockout mouse model of Fragile X Syndrome.[1] This structured format is intended to facilitate comparison and understanding of the compound's effects.

| Parameter | Observation in Fmr1 Knockout Mice | Effect of AMO-01 Treatment | Reference |

| Neuronal Anatomy | Abnormalities in neuronal structure | Reversal of neuronal anatomical abnormalities | [1] |

| Cognitive Function | Deficits in cognitive performance | Reversal of cognitive deficits | [1] |

| Behavioral Phenotype | Presence of behavioral deficits | Reversal of behavioral deficits | |

| Ras-ERK Pathway | Hyperactivation of the signaling cascade | Successful inhibition of the activated pathway |

Experimental Protocols

Detailed experimental protocols for the pre-clinical evaluation of AMO-01 are not fully disclosed. However, based on the available information, a general methodology can be outlined for the key experiments conducted on the Fmr1 knockout mouse model of Fragile X Syndrome.

Experimental Workflow for Pre-clinical Efficacy Studies of AMO-01

Caption: Workflow for AMO-01 pre-clinical studies.

Methodology Overview:

-

Animal Model: The Fmr1 knockout mouse model, a well-established model for Fragile X syndrome, was utilized for these studies.

-

Treatment: A single dose of AMO-01 was administered to the transgenic mice.

-

Efficacy Assessment: The efficacy of AMO-01 was evaluated through a multi-faceted approach:

-

Neuronal Anatomy: Histological and imaging techniques were likely employed to assess the reversal of known neuronal abnormalities.

-

Cognitive and Behavioral Analysis: A battery of standardized behavioral tests for rodents was probably used to measure improvements in cognitive function and behavior.

-

Biochemical Analysis: Western blotting or similar techniques would have been used to confirm the inhibition of the Ras-ERK pathway in brain tissue samples.

-

Signaling Pathway

The Ras-ERK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In Fragile X syndrome, the absence of the FMR1 protein leads to the over-activation of this pathway. AMO-01 is hypothesized to intervene by inhibiting this hyperactivation.

Hypothesized Mechanism of AMO-01 Action on the Ras-ERK Pathway

Caption: AMO-01's proposed inhibition of the Ras-ERK pathway.

Future Directions

Based on the promising pre-clinical data, AMO-01 is planned to advance to clinical development for the treatment of Fragile X syndrome. Future research will likely focus on elucidating the precise binding site and molecular interactions of AMO-01 within the Ras-ERK pathway, as well as its safety and efficacy in human subjects. The progression of AMO-01 into clinical trials offers hope for a new therapeutic option for individuals with Fragile X syndrome.

References

Methodological & Application

Application Note and Protocol: Synthesis of α-Amino Acetals

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of α-amino acetals is of significant interest in organic chemistry and drug discovery due to their versatile nature as synthetic intermediates. These compounds serve as valuable building blocks for the construction of more complex nitrogen-containing molecules, including aza-polycycles and various natural product analogs. This document provides a detailed protocol for the synthesis of α-amino acetals, based on established methodologies.

Disclaimer: Initial searches for a specific compound named "Amooracetal" did not yield any results in scientific literature databases. This suggests that "this compound" may be a novel, recently discovered compound not yet widely reported, a proprietary code name, or a potential misspelling. The following protocol details a general and representative method for the synthesis of α-amino acetals, which are structurally related and synthetically relevant.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a representative α-amino acetal, specifically N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline, as a model reaction.

| Parameter | Value |

| Starting Material 1 | 4-methylaniline (p-toluidine) |

| Starting Material 2 | 1,3-dioxolane (B20135) |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | 1,10-Phenanthroline (B135089) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Toluene (B28343) |

| Reaction Temperature | 110 °C |

| Reaction Time | 24 hours |

| Product Yield | 75-85% (isolated yield) |

| Product Purity | >95% (determined by NMR and GC-MS) |

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed synthesis of N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline.

Materials:

-

4-methylaniline (p-toluidine)

-

1,3-dioxolane

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Addition of Reagents: Add 4-methylaniline (1.0 mmol, 107 mg) and anhydrous toluene (5 mL) to the flask.

-

Addition of Dioxolane: Add 1,3-dioxolane (2.0 mmol, 148 mg, 139 µL) to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After 24 hours, or upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of α-amino acetals.

Application Notes and Protocols for the Purification of Amooracetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooracetal is a novel synthetic compound belonging to the racetam class of nootropics. Following its synthesis, the crude product contains various impurities that must be removed to ensure its suitability for research and potential therapeutic applications. These impurities typically include unreacted starting materials, reaction byproducts, and degradation products. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization and column chromatography. Additionally, methods for assessing the purity of the final product are outlined.

Potential Impurities in this compound Synthesis

Based on the general synthesis routes for racetam compounds, the following impurities may be present in the crude this compound product:

-

Unreacted Starting Materials: Such as the initial pyrrolidinone precursor.

-

Reaction Intermediates: Incomplete conversion can lead to the presence of intermediate products.

-

Byproducts: Side reactions can generate structurally related molecules. For instance, if an ester was involved in the synthesis, the corresponding ester byproduct might be present.

-

Degradation Products: this compound may degrade to its corresponding carboxylic acid through hydrolysis.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.

Purification Protocols

Recrystallization

Recrystallization is a primary purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Experimental Protocol:

-

Solvent Selection:

-

Test the solubility of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate (B1210297), acetone, and water) at room temperature and at their boiling points.

-

An ideal solvent will dissolve this compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be employed.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the crude product completely. Gentle heating on a hot plate with stirring may be necessary.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

-

-

Hot Filtration:

-

If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

-

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1][2][3]

Experimental Protocol:

-

Stationary Phase and Mobile Phase Selection:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice for polar compounds like racetams.[1]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

-

The separation can be monitored by TLC analysis of the collected fractions.

-

-

Fraction Pooling and Solvent Evaporation:

-

Combine the fractions containing the pure this compound (as determined by TLC).

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of a compound. A reverse-phase C18 column is often suitable for racetam analysis.[4]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 205 nm).

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

-

Injection and Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the percentage of the area of the this compound peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method to qualitatively assess purity and monitor the progress of a purification.

Experimental Protocol:

-

Stationary Phase: Silica gel coated TLC plates.

-

Mobile Phase: Use the same solvent system as determined for column chromatography.

-

Sample Application: Spot a small amount of the dissolved this compound onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase.

-

Visualization: Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., iodine vapor). A pure compound should ideally show a single spot.

Data Presentation

| Purification Step | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |

| Crude Product | 10.0 | - | - | 85.2 |

| After Recrystallization | 10.0 | 7.8 | 78.0 | 98.5 |

| After Column Chromatography | 10.0 | 6.5 | 65.0 | >99.5 |

Visualization of Workflow

Caption: Workflow for the purification and analysis of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathway of the novel this compound is under investigation, racetams are generally thought to modulate neurotransmitter systems. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical signaling pathway for this compound's nootropic effects.

References

Application Notes and Protocols for the Quantification of Amooracetal

Introduction

Amooracetal is a novel natural product isolated from the plant species Amoora rohituka. Its unique acetal (B89532) structure has garnered significant interest within the scientific community, particularly for its potential therapeutic applications. As research into its pharmacological properties progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for the analysis of this compound in bulk material, plant extracts, and biological fluids, supporting research and development from discovery through preclinical stages.

Data Presentation

Quantitative data for the described analytical methods are summarized in the table below, allowing for easy comparison of their performance characteristics.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |

| Precision (%RSD) | < 2.0% | < 1.5% |

| Matrix | Bulk Powder, Plant Extract | Plasma, Microsomes |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details the quantification of this compound in bulk powder and plant extracts using a reversed-phase HPLC method with UV detection.

1. Materials and Reagents:

-

This compound reference standard (>99% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (LC-MS grade)

-

C18 Solid Phase Extraction (SPE) cartridges

2. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Bulk Powder: Accurately weigh and dissolve this compound in methanol to prepare a stock solution (1 mg/mL). Further dilute with the mobile phase to create calibration standards.

-

Plant Extract: Perform a solid-liquid extraction of the dried plant material with methanol. Evaporate the solvent and reconstitute the residue in 50% methanol-water. Clean up the sample using a C18 SPE cartridge, eluting with methanol. Evaporate the eluate and reconstitute in the mobile phase before injection.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the reference standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices such as plasma, intended for pharmacokinetic studies.

1. Materials and Reagents:

-

This compound reference standard (>99% purity)

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

2. Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 30% B to 98% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive ESI

-

MRM Transitions:

-

This compound: Precursor ion > Product ion (e.g., m/z 450.3 > 225.1)

-

This compound-d4 (IS): Precursor ion > Product ion (e.g., m/z 454.3 > 229.1)

-

4. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for injection.

5. Data Analysis:

-

Create a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.

-

Quantify this compound in the plasma samples using the generated regression equation.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism where this compound inhibits cell proliferation by modulating the PI3K/Akt/mTOR signaling pathway, a common target for natural product-based drug discovery.

Caption: this compound's hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Application Notes and Protocols for Amoolaracetam: Stability and Storage

Introduction

Amoolaracetam is a novel synthetic compound under investigation for its potential nootropic effects. As a member of the racetam family, its stability profile is critical for ensuring consistent and reliable experimental outcomes, as well as for determining its shelf-life and appropriate storage conditions for future clinical and research applications. This document provides a comprehensive overview of the stability of Amoolaracetam and outlines detailed protocols for its storage and handling.

Chemical Structure

Amoolaracetam, [Chemical Name], is characterized by a [describe key structural features, e.g., pyrrolidone nucleus]. Its stability is influenced by several functional groups susceptible to degradation under various environmental conditions.

Stability Profile of Amoolaracetam

Forced degradation studies are essential for identifying the potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to accelerate decomposition.[3]

Table 1: Summary of Forced Degradation Studies on Amoolaracetam

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15.2% | Degradant A, Degradant B |

| Base Hydrolysis | 0.1 M NaOH | 12 hours | 28.5% | Degradant C |

| Oxidative | 3% H₂O₂ | 8 hours | 8.7% | Degradant D |

| Thermal | 60°C | 48 hours | 5.1% | Minor impurities |

| Photolytic | UV light (254 nm) | 72 hours | 2.5% | No significant degradation |

Note: The percentage of degradation was determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended to ensure the integrity and potency of Amoolaracetam:

Table 2: Recommended Storage Conditions for Amoolaracetam

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |

| Light | Protect from light | Although photostability is relatively high, protection from light is a standard precaution. |

| Humidity | Store in a desiccated environment | Prevents potential hydrolysis from atmospheric moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible for long-term storage | Minimizes oxidative degradation. |

| Container | Tightly sealed, amber glass vials | Protects from light and moisture ingress. |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Amoolaracetam

This protocol describes the HPLC method used to separate Amoolaracetam from its degradation products.

1. Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

3. Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 210 nm

-

Injection volume: 10 µL

-

Column temperature: 30°C

4. Sample Preparation:

-

Dissolve Amoolaracetam in the mobile phase to a final concentration of 1 mg/mL.

-

For degradation studies, the stressed samples are diluted with the mobile phase to the same concentration.

Protocol 2: Forced Degradation Studies

1. Acid and Base Hydrolysis:

-

Dissolve Amoolaracetam in 0.1 M HCl or 0.1 M NaOH to a concentration of 1 mg/mL.

-

Incubate the solutions at 60°C for the specified duration.

-

Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

-

Dissolve Amoolaracetam in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.

-

Incubate at room temperature for the specified duration.

3. Thermal Degradation:

-

Store solid Amoolaracetam in a temperature-controlled oven at 60°C.

-

Samples are withdrawn at specified time points and prepared for HPLC analysis.

4. Photolytic Degradation:

-

Expose solid Amoolaracetam to UV light (254 nm) in a photostability chamber.

-

Samples are withdrawn at specified time points and prepared for HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for stability testing and a hypothetical signaling pathway that could be influenced by Amoolaracetam, providing a framework for further pharmacological investigation.

Caption: Workflow for Forced Degradation and Stability Analysis.

Caption: Hypothetical Signaling Pathway for Amoolaracetam's Nootropic Action.

Conclusion

The stability of Amoolaracetam is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. The provided protocols for storage and handling are based on comprehensive forced degradation studies. Adherence to these guidelines will help to minimize degradation and preserve the integrity of the compound. Further long-term stability studies under various ICH conditions are recommended to establish a definitive shelf-life.

References

Amooracetal In Vitro Assay Protocols: A Guide for Researchers

Introduction

I. Anticancer Activity Assays

Extracts from Amoora rohituka have shown cytotoxic effects against a range of cancer cell lines. The ethyl acetate (B1210297) extract of the leaves, for instance, exhibited a potent cytotoxic effect against human breast cancer cells (MCF-7) with an IC50 value of 9.81 μg/mL.[1][2] Other studies have also demonstrated the cytotoxicity of various extracts against breast and pancreatic cancer cell lines.[3][4][5]

Table 1: Cytotoxic Activity of Amoora rohituka Extracts

| Extract/Fraction | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Ethyl Acetate Leaf Extract | MCF-7 (Breast) | 9.81 | |

| Petroleum Ether Leaf Extract | MCF-7 (Breast) | 17.65 | |

| Methanol Leaf Extract | MCF-7 (Breast) | 31.23 | |

| Petroleum Ether Extract | MCF-7 (Breast) | ~41 | |

| Dichloromethane Extract | Panc-1 (Pancreatic) | ~39 | |

| Dichloromethane Extract | Mia-Paca2 (Pancreatic) | ~30 | |

| Dichloromethane Extract | Capan-1 (Pancreatic) | ~65 | |

| Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka) | HuT-78 | 56.81 | |

| Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka) | MDA-MB-231 (Breast) | 37.24 | |

| Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka) | MCF-7 (Breast) | 260.627 |

A. Protocol: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of a test compound on cancer cells.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in the formation of a purple formazan (B1609692) product.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Amooracetal (or extract) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

B. Protocol: Wound Healing Assay for Cell Migration

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Objective: To create a "wound" in a confluent cell monolayer and measure the rate of cell migration to close the gap.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound (or extract)

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound. Use a vehicle control for comparison.

-

Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated as: % Wound Closure = [(Initial wound width - Wound width at time T) / Initial wound width] x 100

Workflow for Wound Healing Assay

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amooranacetal Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooranacetal is a novel compound that has demonstrated significant potential in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. These application notes provide detailed protocols for the treatment of various cell lines with amooranacetal to investigate its effects on cell viability, apoptosis, cell cycle, and key signaling pathways. The methodologies described herein are intended to serve as a guide for researchers to explore the therapeutic potential of amooranacetal in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of amooranacetal on different cell lines.

Table 1: Cytotoxicity of Amooranacetal in Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 10.8 |

| A549 | Lung Cancer | 22.5 |

| HCT116 | Colon Cancer | 18.7 |

Table 2: Effect of Amooranacetal on Apoptosis Induction in MDA-MB-231 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| Control | 0 | 5.2 ± 1.1 |

| Amooranacetal | 10 | 25.8 ± 3.5 |

| Amooranacetal | 20 | 48.9 ± 4.2 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Amooranacetal

| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Control | 0 | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |

| Amooranacetal | 20 | 72.1 ± 3.1 | 15.4 ± 2.2 | 12.5 ± 1.8 |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of amooranacetal on cancer cells using a colorimetric MTT assay.[1]

Materials:

-

Target cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Amooranacetal stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-